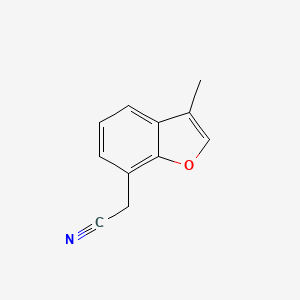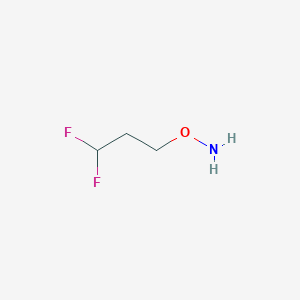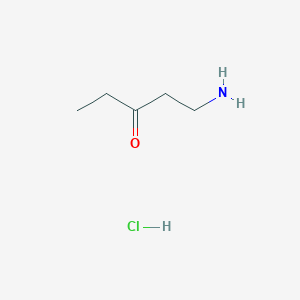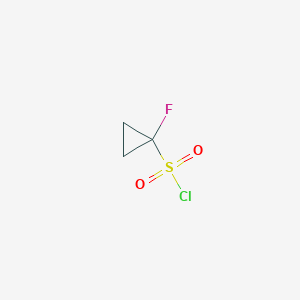
2-(3-methyl-1-benzofuran-7-yl)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methyl-1-benzofuran-7-yl)acetonitrile (2-MBFAN) is an important organic compound that has been studied extensively in recent years due to its potential applications in various scientific research fields. It is a versatile compound with a wide range of applications, such as in pharmaceuticals, biochemistry, and materials science. In
Applications De Recherche Scientifique
2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been studied extensively in recent years due to its potential applications in various scientific research fields. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in organic reactions. In addition, 2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been used in the development of novel drugs and pharmaceuticals, and as a building block for materials science.
Mécanisme D'action
The mechanism of action of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile is not yet fully understood. However, it is believed that the compound interacts with various biological targets, such as enzymes, receptors, and transporters, to produce its biological effects. The exact mechanism of action is still being studied and is an active area of research.
Biochemical and Physiological Effects
2-(3-methyl-1-benzofuran-7-yl)acetonitrile has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. In addition, it has been shown to have the potential to modulate the activity of several enzymes and to induce the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-methyl-1-benzofuran-7-yl)acetonitrile has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is relatively easy to synthesize. In addition, it is a stable compound that is not prone to degradation or oxidation. However, there are some limitations to its use in laboratory experiments. It is a relatively toxic compound and should be handled with caution. In addition, it is not soluble in water and must be dissolved in organic solvents, such as acetonitrile, for use in experiments.
Orientations Futures
The potential applications and future directions for 2-(3-methyl-1-benzofuran-7-yl)acetonitrile are numerous. It has potential applications in the development of novel drugs and pharmaceuticals, as well as in the development of materials science. In addition, further research could be conducted to further elucidate its mechanism of action and to investigate its potential therapeutic applications. Finally, further research could also be conducted to investigate the potential toxicity of 2-(3-methyl-1-benzofuran-7-yl)acetonitrile and to develop methods to reduce its toxicity.
Méthodes De Synthèse
2-(3-methyl-1-benzofuran-7-yl)acetonitrile can be synthesized by a two-step reaction. The first step involves the reaction of 3-methyl-1-benzofuran-7-yl bromide with sodium azide in acetonitrile, which produces a nitrile intermediate. The second step involves the reaction of the nitrile intermediate with sodium hydroxide in acetonitrile, which yields 2-(3-methyl-1-benzofuran-7-yl)acetonitrile as the final product.
Propriétés
IUPAC Name |
2-(3-methyl-1-benzofuran-7-yl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-7-13-11-9(5-6-12)3-2-4-10(8)11/h2-4,7H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFSNTMONHLTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C(C=CC=C12)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-1-benzofuran-7-yl)acetonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)












